molecular formula C21H25N3 B11968136 (2-Methyl-3-phenyl-allylidene)-(4-p-tolyl-piperazin-1-yl)-amine

(2-Methyl-3-phenyl-allylidene)-(4-p-tolyl-piperazin-1-yl)-amine

Cat. No.: B11968136
M. Wt: 319.4 g/mol
InChI Key: RHRBXTOQVQIRPX-PNLNHYMSSA-N
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Description

4-(4-methylphenyl)-N-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 2-methyl-3-phenyl-2-propenylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Substitution with 4-Methylphenyl Group: The piperazine ring is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-methylphenyl group.

    Introduction of the 2-Methyl-3-Phenyl-2-Propenylidene Group: The final step involves the reaction of the substituted piperazine with 2-methyl-3-phenyl-2-propenal under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-(4-methylphenyl)-N-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)-1-piperazinamine: Lacks the 2-methyl-3-phenyl-2-propenylidene group.

    N-[(E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine: Lacks the 4-methylphenyl group.

Uniqueness

4-(4-methylphenyl)-N-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine is unique due to the presence of both the 4-methylphenyl and 2-methyl-3-phenyl-2-propenylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

(E,E)-2-methyl-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C21H25N3/c1-18-8-10-21(11-9-18)23-12-14-24(15-13-23)22-17-19(2)16-20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3/b19-16+,22-17+

InChI Key

RHRBXTOQVQIRPX-PNLNHYMSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C(=C/C3=CC=CC=C3)/C

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC(=CC3=CC=CC=C3)C

Origin of Product

United States

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